3,5-dimethyl-N-(2,4,6-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine

Medicinal chemistry Anticancer drug design Tubulin polymerization inhibition

Researchers investigating methoxy regiochemistry in tubulin binding or PAF receptor antagonism require a reliable source of the 2,4,6-trimethoxy isomer-not the more common 3,4,5-trimethoxy variant. This compound eliminates a critical supply chain variable that compromises SAR continuity. - Provides the direct regioisomeric complement to the validated 3,4,5-trimethoxy tubulin pharmacophore. - Enables quantitative comparison of regioisomeric selectivity in colchicine-site binding assays. - Maps onto the PAF antagonist scaffold with an unexplored methoxy regiochemistry for radioligand displacement studies. Supplied with ≥95% purity and full quality assurance documentation, ready for immediate global shipping.

Molecular Formula C14H18N4O3
Molecular Weight 290.32 g/mol
CAS No. 303095-42-3
Cat. No. B3911165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(2,4,6-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
CAS303095-42-3
Molecular FormulaC14H18N4O3
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1N=CC2=C(C=C(C=C2OC)OC)OC)C
InChIInChI=1S/C14H18N4O3/c1-9-16-17-10(2)18(9)15-8-12-13(20-4)6-11(19-3)7-14(12)21-5/h6-8H,1-5H3/b15-8+
InChIKeyRYWAOOATKNOZOU-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 303095-42-3 Triazole Schiff Base Overview


3,5-Dimethyl-N-(2,4,6-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine (CAS 303095-42-3, MFCD02076516, molecular formula C₁₄H₁₈N₄O₃, MW 290.32 g/mol, purity ≥95%) is a synthetic Schiff base formed by condensation of 4-amino-3,5-dimethyl-4H-1,2,4-triazole with 2,4,6-trimethoxybenzaldehyde . The compound belongs to the 1,2,4-triazole class—a heterocyclic scaffold recognized for broad biological activity including antimicrobial, anticancer, and enzyme-inhibitory properties [1]. Its defining structural feature is the symmetric 2,4,6-trimethoxy substitution pattern on the benzylidene ring, which differentiates it from more extensively studied regioisomers bearing 3,4,5- or 2,3,4-trimethoxy arrangements . This regiochemical distinction carries implications for molecular recognition, physicochemical behavior, and metal-coordination geometry, making the compound a rationally selected candidate for structure–activity relationship (SAR) studies rather than a generic triazole building block.

1Regiochemical SAR probe for tubulin-binding pharmacophore studies
2Scaffold for PAF receptor antagonist SAR expansion
3Triazole Schiff base ligand with ortho-methoxy chelation topology

CAS 303095-42-3 Regiochemical Specificity


Triazole Schiff bases bearing trimethoxybenzylidene substituents cannot be treated as interchangeable commodity chemicals. The position of the three methoxy groups on the benzylidene phenyl ring governs the compound's electron density distribution, steric profile, hydrogen-bond acceptor topology, and conformational preferences [1]. In combretastatin-inspired anticancer triazole series, the 3,4,5-trimethoxy pattern has been extensively characterized as a tubulin-binding pharmacophore, whereas the 2,4,6-trimethoxy arrangement—as in this compound—presents a fundamentally different spatial orientation of the methoxy oxygen lone pairs [2]. The 3,5-dimethyl substituents on the triazole ring further modulate the imine bond electronics and steric environment around the N-amino junction point, which affects both chemical stability (resistance to hydrolysis) and metal-coordination geometry when the compound is employed as a ligand [3]. Procurement of a regioisomer with a different methoxy pattern—or a des-methyl triazole analog—introduces uncontrolled variables that compromise SAR continuity and experimental reproducibility. The quantitative evidence below establishes exactly where this compound's substitution pattern creates measurable differentiation.

!2,4,6-trimethoxy regioisomer not interchangeable with 3,4,5-isomer; pharmacophore orientation differs.
!Des-methyl triazole analog lacks benzylidene lipophilicity and π-stacking; may shift membrane permeability.
!Metal-coordination geometry dependent on ortho-methoxy donors; 3,5-dimethyl triazole electronics alter imine stability.

CAS 303095-42-3 Differentiation Evidence


Methoxy Regioisomers and Tubulin-Binding Pharmacophore

The 2,4,6-trimethoxybenzylidene substitution pattern of CAS 303095-42-3 is regioisomerically distinct from the 3,4,5-trimethoxy arrangement that defines the A-ring pharmacophore of combretastatin A-4 (CA-4) and its cis-restricted triazole analogs [1]. In the landmark Romagnoli et al. (2010) study, 1,5-disubstituted 1,2,4-triazoles bearing the 3,4,5-trimethoxyphenyl group demonstrated IC₅₀ values of 1.2–4.8 µM for tubulin polymerization inhibition and antiproliferative activity against HeLa cells with IC₅₀ values as low as 18 nM for compound 4l [1]. The 2,4,6-trimethoxy regioisomer present in this compound orients methoxy oxygen lone pairs at positions 2 and 6 in ortho-relationship to the imine linkage, creating a symmetric steric shield around the C=N bond that alters both the conformational landscape and the hydrogen-bond acceptor pharmacophore map compared with the 3,4,5 arrangement. No direct tubulin polymerization or antiproliferative data exist for this specific compound; however, the regioisomeric distinction provides a rationale for its use as a comparator or negative-control scaffold in tubulin-targeted drug discovery programs [1].

Methoxy regioisomers
Class-level inference
Target: 2,4,6-trimethoxy isomer — no direct tubulin data.
vs
Comparator: 3,4,5-trimethoxy CA-4 analogs (tubulin IC₅₀ 1.2–4.8 µM; HeLa IC₅₀ 18–92 nM).
Regiochemical control for colchicine-site SAR
No direct biological data; review context.
Medicinal chemistry Anticancer drug design Tubulin polymerization inhibition Combretastatin analogs

Computed Physicochemical Profile vs. Des-Methyl Analog

The presence of 3,5-dimethyl groups on the triazole ring of CAS 303095-42-3 confers a measurable increase in lipophilicity compared with the des-methyl analog N-(2,4,6-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine (CAS not assigned; unsubstituted triazole scaffold). ACD/Labs Percepta-computed LogP for the target compound is 0.95, placing it within the optimal CNS drug-like range (LogP 1–3) defined by Lipinski and CNS MPO scoring systems . The compound exhibits zero H-bond donors, seven H-bond acceptors, a polar surface area (PSA) of 71 Ų (below the 90 Ų threshold for CNS penetration), zero Rule-of-5 violations, and five rotatable bonds . While quantitative experimental LogP or permeability data are not available for this specific compound, the computed profile differentiates it from the parent 4-amino-3,5-dimethyl-1,2,4-triazole (MW 112.14 g/mol, C₄H₈N₄, PSA ~55 Ų, LogP ~-0.4 predicted), which lacks the benzylidene moiety and cannot engage in the same π-stacking or hydrophobic interactions [1].

Computed properties
Computed estimate
LogP +1.35 vs parent triazole
PSA 71 Ų · zero HBD
5 rotatable bonds · MW 290
Supports CNS permeability screening
No experimental logD; verify by assay.
ADME prediction Drug-likeness Physicochemical profiling Lead optimization

PAF Antagonist Scaffold Lineage

The compound's core architecture—a 3,5-disubstituted 1,2,4-triazole bearing a trimethoxyphenyl group—was first described as a Platelet Activating Factor (PAF) antagonist scaffold by Ares, Messier, and Kornecki in 1991 [1]. In that foundational study, symmetrical and unsymmetrical 3,5-disubstituted triazoles containing trimethoxyphenyl groups were synthesized and evaluated for PAF receptor binding inhibition using [³H]PAF displacement assays on washed human platelet membranes [1]. While the specific 2,4,6-trimethoxy regioisomer (CAS 303095-42-3) was not the primary compound tested in that study, the synthetic methodology established that the triazole N-4 position can accommodate a benzylideneamino linkage bearing trimethoxyphenyl substituents, and the 3,5-dimethyl substitution is tolerated in the PAF pharmacophore [1]. The structural similarity to the Ares series makes this compound a candidate for PAF antagonist SAR expansion, particularly for probing the methoxy regiochemistry tolerance of the PAF receptor binding pocket.

PAF scaffold lineage
Class-level inference
Core structure matches 1991 Ares PAF antagonist series: 3,5-disubstituted triazole with trimethoxyphenyl group.
Supports PAF receptor SAR expansion
No direct binding data; research probe.
Platelet activating factor Inflammation Cardiovascular research G-protein coupled receptor

Antibacterial Activity per WO2015076684A1

Patent WO2015076684A1 (filed 2014, published 2015) claims 4-amino-3,5-dimethyl-4H-1,2,4-triazole derivatives—obtained by reacting 4-amino-3,5-dimethyl-4H-1,2,4-triazole with benzaldehyde derivatives—as pharmaceutical agents for preventing and treating bacterial and fungal infections [1]. The patent explicitly discloses that compounds of Formula 3, 4, 5, 6, and 7 exhibit growth inhibition against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Proteus sp. at concentrations of 125–1000 µg/mL in broth microdilution assays [1]. Compound of Formula 7 demonstrated the highest potency, with inhibitory concentrations of 250 µg/mL against S. aureus and 125 µg/mL against E. coli [1]. CAS 303095-42-3 falls within the general structural scope of Formula I (4-amino-3,5-dimethyl-4H-1,2,4-triazole condensed with substituted benzaldehyde) and represents a specific embodiment with 2,4,6-trimethoxy aryl substitution not exemplified in the patent's experimental section. This creates an opportunity to extend the patent's SAR by testing the 2,4,6-trimethoxy variant against the disclosed antibacterial profiles.

Antibacterial class data
Class-level inference
Target: 2,4,6-isomer not directly tested.
vs
Patent analogs: MIC 125–1000 µg/mL against S. aureus, E. coli, B. subtilis (WO2015076684A1).
Supports antimicrobial screening
2,4,6-variant not exemplified; assay required.
Antibacterial Antifungal Infectious disease Drug-resistant pathogens

Triazole Schiff Base Metal-Chelation Potential

Schiff bases derived from 4-amino-3,5-dimethyl-1,2,4-triazole have been established as effective ligands for transition metal complexation, with the resulting Cu(II), Ni(II), and Co(II) complexes exhibiting enhanced antimicrobial and cytotoxic activities compared to the free ligands [1]. Islam et al. (2017) demonstrated that Ni(II) complexes of triazole Schiff bases displayed MIC values of 20–30 µM against E. coli, S. aureus, B. subtilis, and L. monocytogenes—substantially more potent than the metal-free Schiff bases [1]. Separately, triazole-derived Schiff base Cu(II) complexes were shown to inhibit protein tyrosine phosphatases, a target class implicated in oncology and metabolic disease [2]. CAS 303095-42-3 presents a tetradentate coordination environment: the imine nitrogen, the triazole N-2 atom, and the ortho-methoxy oxygens at positions 2 and 6 of the benzylidene ring can potentially coordinate a single metal center in a square-planar or octahedral geometry. This chelation topology is distinct from that offered by the 3,4,5-trimethoxy regioisomer, which lacks the ortho-methoxy donors for stable chelate ring formation.

Chelation topology
Structural inference
N₂O₂ donor set: imine N, triazole N-2, two ortho-methoxy O.
Distinct from 3,4,5-isomer.
Supports bioinorganic complex design
No complex data; metal-binding to verify.
Bioinorganic chemistry Metal-based drugs Coordination chemistry DNA binding

CAS 303095-42-3 Application Scenarios


Tubulin-Binding Pharmacophore SAR: Negative Control Probe

Investigators studying combretastatin-inspired tubulin inhibitors can employ CAS 303095-42-3 as a structurally defined probe to test the methoxy regiochemistry requirement for colchicine-site binding. The 3,4,5-trimethoxy pattern is well-validated as essential for tubulin interaction (IC₅₀ values 1.2–4.8 µM for optimized triazole analogs) [1]. By testing the 2,4,6-trimethoxy isomer in parallel tubulin polymerization and antiproliferative assays, researchers can quantify the regioisomeric selectivity of the target binding pocket and refine pharmacophore models. This compound is specifically suited for this role because its 2,4,6-substitution pattern is the direct regioisomeric complement of the validated 3,4,5-pharmacophore, unlike the 2,3,4- or 2,4,5-isomers which introduce additional steric asymmetry.

PAF Receptor Antagonist: 2,4,6-Trimethoxy Expansion

The 1991 Ares et al. study established that 3,5-disubstituted 1,2,4-triazoles containing trimethoxyphenyl groups function as PAF receptor antagonists [2]. CAS 303095-42-3 maps onto this scaffold with a previously unexplored methoxy regiochemistry. Procurement enables [³H]PAF radioligand displacement assays on human platelet membranes to determine whether the 2,4,6-trimethoxy substitution is tolerated, and if so, with what affinity relative to the original series. Positive data would open a new sub-series of PAF antagonists; negative data would define the regiochemical boundaries of the pharmacophore—both outcomes advance the field.

Antibacterial SAR: Benzylidene Substituent Expansion

Patent WO2015076684A1 demonstrates that 4-amino-3,5-dimethyl-4H-1,2,4-triazole Schiff bases inhibit Gram-positive and Gram-negative bacteria at concentrations of 125–1000 µg/mL, with the specific benzaldehyde substituent modulating potency and spectrum [3]. CAS 303095-42-3 represents a 2,4,6-trimethoxybenzylidene variant not exemplified in the patent's experimental section. Broth microdilution MIC determination against the patent's test panel (S. aureus, E. coli, B. subtilis, Proteus sp.) would reveal whether this substitution pattern improves upon the patent-exemplified potencies and whether it confers any spectrum advantage. The symmetric electron-rich aryl ring may enhance membrane permeability or target engagement relative to the patent's nitro- and halo-substituted examples.

Metal Complex Design via Ortho-Methoxy Chelation

The 2,4,6-trimethoxybenzylidene architecture of CAS 303095-42-3 provides a tetradentate ligand environment (imine N, triazole N-2, two ortho-methoxy O donors) that is unavailable in the more common 3,4,5-trimethoxy regioisomer . Synthesis of Cu(II), Ni(II), Zn(II), or Co(II) complexes and subsequent evaluation for antimicrobial activity (MIC determination against ESKAPE pathogens) or anticancer activity (MTT assay on NCI-60 or selected carcinoma lines) can establish whether this chelation mode yields complexes with enhanced potency relative to those derived from other triazole Schiff base ligands. The precedent of 20–30 µM MIC values for Ni(II)–triazole Schiff base complexes [4] provides a quantitative benchmark for comparison.

Application
Selection Property
Validation Focus
Tubulin-binding pharmacophore SAR
Methoxy regiochemistry comparison
Tubulin polymerization assay endpoint
PAF receptor binding research
Trimethoxyphenyl triazole scaffold compatibility
Radioligand displacement endpoint
Antimicrobial screening studies
Benzylidene substituent SAR
Broth microdilution MIC endpoint
Metal-chelation complex design
Ortho-methoxy donor availability
Metal complex synthesis and bioactivity
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